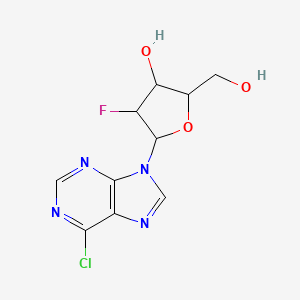
6-Chloropurine-9-beta-D-(2'-deoxy-2'-fluoro)arabino-riboside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)arabino-riboside is a synthetic nucleoside analog. This compound is a derivative of purine, a fundamental component of nucleic acids. It is characterized by the presence of a chlorine atom at the 6th position of the purine ring and a fluorine atom at the 2’ position of the arabino-riboside moiety. This unique structure imparts specific biochemical properties that make it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)arabino-riboside typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropurine, which is commercially available.
Glycosylation: The key step involves the glycosylation of 6-chloropurine with a protected sugar derivative, such as 2-deoxy-2-fluoro-arabino-ribose. This reaction is often catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction conditions such as temperature, solvent, and catalyst concentration.
Purification: Utilizing techniques like crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
化学反应分析
Types of Reactions
6-Chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)arabino-riboside undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring.
Phosphorylation: It can be phosphorylated to form nucleotide analogs, which are important in biochemical studies.
Common Reagents and Conditions
Lewis Acids: Used in glycosylation reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Nucleotide Analogs: Formed through phosphorylation.
Substituted Purines: Formed through substitution reactions.
科学研究应用
6-Chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)arabino-riboside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid metabolism and enzyme kinetics.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
作用机制
The mechanism of action of 6-Chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)arabino-riboside involves its incorporation into nucleic acids. Once phosphorylated, it can be incorporated into DNA or RNA, leading to chain termination or faulty replication. This mechanism is particularly useful in antiviral and anticancer therapies, where it disrupts the replication of viral or cancerous cells.
相似化合物的比较
Similar Compounds
2-Amino-6-chloropurine-9-beta-D-(2’-deoxy)riboside: Another nucleoside analog with similar antiviral properties.
6-Chloropurine riboside: A related compound used in biochemical studies.
Uniqueness
6-Chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)arabino-riboside is unique due to the presence of both chlorine and fluorine atoms, which impart specific biochemical properties. Its ability to be incorporated into nucleic acids and disrupt replication makes it particularly valuable in antiviral and anticancer research.
属性
IUPAC Name |
5-(6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN4O3/c11-8-6-9(14-2-13-8)16(3-15-6)10-5(12)7(18)4(1-17)19-10/h2-5,7,10,17-18H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXISARTQIJHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

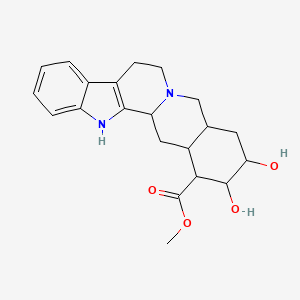
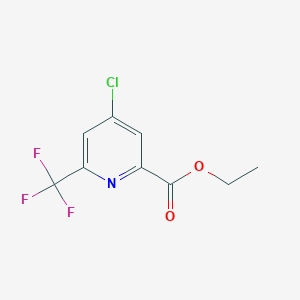
![Dispiro[5.1.5.3]hexadecane-3,7,11-trione](/img/structure/B12100438.png)
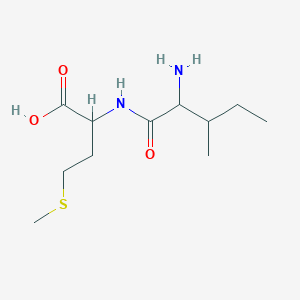
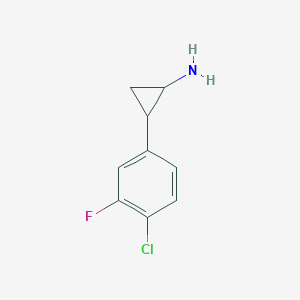
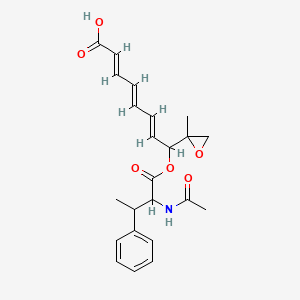
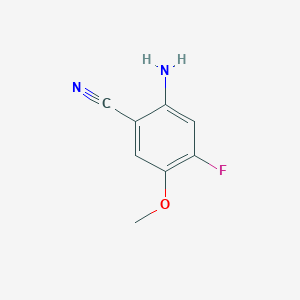
![Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl-](/img/structure/B12100459.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B12100465.png)
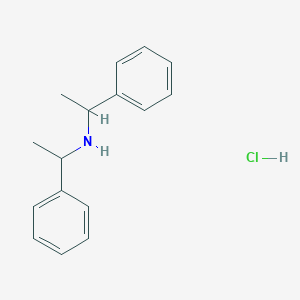

![8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B12100481.png)

